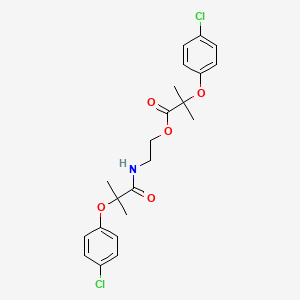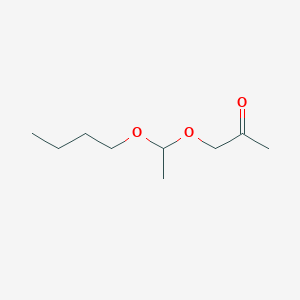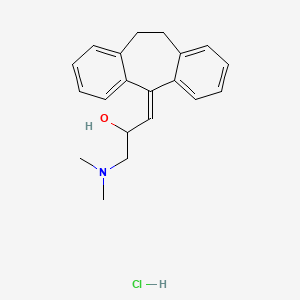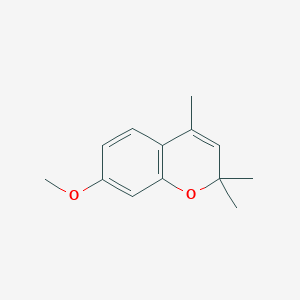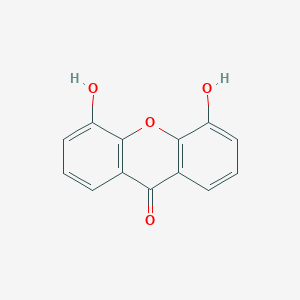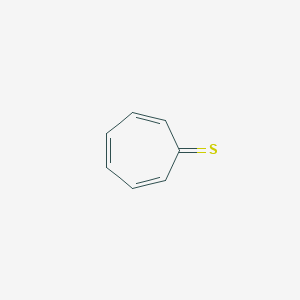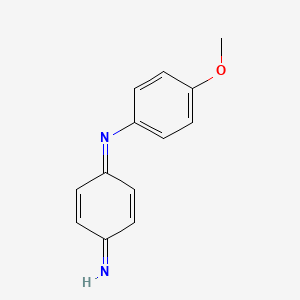
N~1~-(4-Methoxyphenyl)cyclohexa-2,5-diene-1,4-diimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-(4-Methoxyphenyl)cyclohexa-2,5-diene-1,4-diimine is an organic compound with the molecular formula C13H12N2O. It is characterized by a cyclohexa-2,5-diene-1,4-diimine core substituted with a 4-methoxyphenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N1-(4-Methoxyphenyl)cyclohexa-2,5-diene-1,4-diimine typically involves the reaction of 4-methoxyaniline with cyclohexa-2,5-diene-1,4-dione under specific conditions. One common method includes the use of pyridine as a solvent and cooling the reaction mixture to 0°C . Another method involves the reaction of arenethiols with N,N’-dichlorocyclohexa-2,5-diene-1,4-diimines in dioxane in the presence of aqueous sodium carbonate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: N1-(4-Methoxyphenyl)cyclohexa-2,5-diene-1,4-diimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the imine nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N~1~-(4-Methoxyphenyl)cyclohexa-2,5-diene-1,4-diimine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which N1-(4-Methoxyphenyl)cyclohexa-2,5-diene-1,4-diimine exerts its effects involves interactions with various molecular targets. The compound can act as an electron donor or acceptor, participating in redox reactions. It may also interact with enzymes and proteins, affecting their function and activity. The specific pathways involved depend on the context of its use and the nature of the derivatives being studied .
Comparación Con Compuestos Similares
2,5-Cyclohexadiene-1,4-diimine: A structurally similar compound with different substituents.
1,4-Benzoquinone diimine: Another related compound with quinone functionality.
Uniqueness: N1-(4-Methoxyphenyl)cyclohexa-2,5-diene-1,4-diimine is unique due to the presence of the 4-methoxyphenyl group, which imparts distinct chemical properties and reactivity. This substitution can influence the compound’s stability, solubility, and interaction with other molecules, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
33840-14-1 |
|---|---|
Fórmula molecular |
C13H12N2O |
Peso molecular |
212.25 g/mol |
Nombre IUPAC |
4-N-(4-methoxyphenyl)cyclohexa-2,5-diene-1,4-diimine |
InChI |
InChI=1S/C13H12N2O/c1-16-13-8-6-12(7-9-13)15-11-4-2-10(14)3-5-11/h2-9,14H,1H3 |
Clave InChI |
GVOZQSMHPUVNAT-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)N=C2C=CC(=N)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


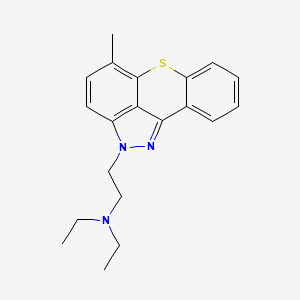
![Trimethyl[(triphenylmethyl)peroxy]silane](/img/structure/B14693103.png)
![1-N,1-N-diethyl-4-N-(2,6,6-trimethyl-5-phenyl-5H-furo[2,3-d]pyrimidin-4-yl)pentane-1,4-diamine](/img/structure/B14693111.png)
![Benzyl 2-[(4-methoxyphenyl)methyl]-2,5-dihydropyrrole-1-carboxylate](/img/structure/B14693118.png)


